molecular formula C11H13BrO2 B1276101 2-(3-Bromophenoxy)tetrahydro-2H-pyran CAS No. 57999-49-2

2-(3-Bromophenoxy)tetrahydro-2H-pyran

Cat. No. B1276101
CAS RN: 57999-49-2
M. Wt: 257.12 g/mol
InChI Key: YDIPSMGGPVMCHP-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound that is part of the tetrahydropyran family, characterized by a pyran ring with a bromophenoxy substituent. This compound is of interest due to its potential applications in various chemical transformations and its relevance in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been explored in several studies. For instance, the synthesis of 2H-pyran-2-ones and chiral dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds has been achieved through oxidative N-heterocyclic carbene catalysis, demonstrating the versatility of bromoenals in constructing pyran rings . Another study reports the synthesis of a tetrahydro-2H-pyran derivative from 4-bromo-2-(bromomethyl)-1-chlorobenzene, highlighting a multi-step process that avoids the formation of undesired ortho-products . These studies provide insights into the methodologies that could potentially be applied to synthesize 2-(3-Bromophenoxy)tetrahydro-2H-pyran.

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives has been characterized using various spectroscopic methods. For example, a Schiff base derivative of tetrahydro-2H-pyran was characterized using NMR and FTIR spectroscopy, supported by theoretical quantum-mechanical calculations . Such techniques are essential for confirming the molecular structure of synthesized compounds, including those with a 2-(3-Bromophenoxy)tetrahydro-2H-pyran framework.

Chemical Reactions Analysis

Tetrahydropyran compounds can participate in various chemical reactions. The Ni(0)-catalyzed substitution of enol triflate derivatives of tetrahydropyran-2-ones with LiBr to yield 6-bromo-3,4-dihydro-2H-pyrans, followed by halogen-metal exchange reactions, exemplifies the reactivity of such compounds . Additionally, the gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers has been studied, revealing insights into the kinetics and mechanisms of these reactions, which could be relevant to the behavior of 2-(3-Bromophenoxy)tetrahydro-2H-pyran under similar conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3-Bromophenoxy)tetrahydro-2H-pyran are not detailed in the provided papers, the studies on related compounds offer a foundation for understanding its potential properties. The reactivity, stability, and spectroscopic characteristics of tetrahydropyran derivatives are influenced by their molecular structure and substituents, which can be studied using experimental and theoretical methods . These properties are crucial for the compound's applications in synthesis and its behavior in various chemical environments.

Scientific Research Applications

Kinetics and Mechanism of Pyrolysis

  • Study Overview: The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including derivatives of 2-(3-Bromophenoxy)tetrahydro-2H-pyran, were analyzed. The process involves homogeneous, unimolecular gas-phase elimination at temperatures of 330-440°C and pressures of 25-89 Torr, leading to the production of dihydropyran (DHP) and substituted phenol. These reactions are first-order and exhibit rate constants influenced by the substituents on the phenoxy ring (Álvarez-Aular et al., 2018).

Synthesis of Furan Derivatives

  • Study Overview: The conversion of bromacetyl-pyran-2-one derivatives, a category that includes 2-(3-Bromophenoxy)tetrahydro-2H-pyran, with amines leads to a variety of reactions. For instance, using phenylethylamine in acetone results in a rearrangement-reaction to a furan-2-one. These furan derivatives are significant in natural products and butenolides (Briel et al., 2009).

Application in Organic Synthesis

  • Study Overview: 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives have been utilized in various organic synthesis processes. For instance, 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one, prepared from corresponding bromo-2H-pyran-2-ones, undergo palladium-catalyzed coupling reactions with enol triflates, leading to substituted 2H-pyran-2-ones. This method can be useful in synthesizing complex natural products like lucibufagins and bufadienolides (Liu & Meinwald, 1996).

Antimicrobial Properties

  • Study Overview: Certain derivatives of pyrano[4,3-b]pyran and pyrano[3,2-c]chromene, which can be synthesized using 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives, showed antimicrobial activity against various bacteria and fungi. These compounds were especially effective against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani (Makawana et al., 2012).

Synthesis of Stereoselective Compounds

  • Study Overview: The synthesis of specific stereoisomers of tetrahydro-2H-pyran-3,4,5-triol was achieved through a process that utilized 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives. This method is significant for preparing compounds with specific stereochemistry, which is crucial in pharmaceutical and chemical industries (Liu et al., 2008).

Synthesis of High Specific Activity Tritium Labeled Compounds

  • Study Overview: The synthesis of high specific activity tritium labeled compounds, using 2-(3-Bromophenoxy)tetrahydro-2H-pyran derivatives, was described. Such compounds are crucial in biochemical research, especially in understanding enzyme interactions and pathways (Durley et al., 1992).

properties

IUPAC Name

2-(3-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIPSMGGPVMCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407986
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)tetrahydro-2H-pyran

CAS RN

57999-49-2
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Record name 2-(3-bromophenoxy)tetrahydro-2H-pyran
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Synthesis routes and methods

Procedure details

To a solution of 8.80 g (50.9 mmol) of 3-bromophenol (distilled) and 1.28 g (5.1 mmol) of pyridinium p-toluenesulfonate in 50 ml of dichloromethane was added 6.42 g (7.0 ml, 76.3 mmol) of 3,4-dihydro-2H-pyran. The resulting clear solution was stirred at room temperature for 24 hours, partitioned between 200 ml of water and 400 ml of hexane, and the layers were separated. The organic phase was washed with 100 ml of water, 50 ml of 1N aqueous NaOH solution and 100 ml of brine solution, dried over K2CO3, filtered and concentrated in vacuo to a clear, slightly yellow oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) yielded the title compound as a white solid. PMR (CDCl3):d 1.55-2.04 (6H, m), 3.55-3.65 (1H, m), 3.8-3.95 (1H, m), 5.40 (1H, t, J=2.9 Hz), 6.96-7.00 (1H, m), 7.09-7.17 (2H, m), 7.22-7.24 (1H, m).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Bobileva, M Ikaunieks, G Duburs, I Mandrika… - Bioorganic & Medicinal …, 2017 - Elsevier
Novel series of compounds consisting of 2-amidocyclohex-1-ene carboxylate and phenyl parts which are connected by enyne (compounds 2a–f), but-1-yne (compounds 4a–j), and …
Number of citations: 5 www.sciencedirect.com
DJ am Ende, PJ Clifford, DM DeAntonis… - … Process Research & …, 1999 - ACS Publications
Preparation of Grignard reagents from organic halides and magnesium pose potential safety hazards on scale-up due to their high exothermic potential which can lead to …
Number of citations: 63 pubs.acs.org
L Yang - 2020 - repository.kulib.kyoto-u.ac.jp
The following parts of the accepted materials were modified;(a) A word ‘we’is replaced to ‘the author’.(b) Words ‘see supporting information’and similar expressions are deleted and …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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